

head-to-head comparison of "KRAS G12C inhibitor 18" and divarasib

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Compound of Interest

Compound Name: KRAS G12C inhibitor 18

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Head-to-Head Comparison: KRAS G12C Inhibitor 18 vs. Divarasib

A Comprehensive Guide for Researchers and Drug Development Professionals

The discovery of small molecules targeting the KRAS G12C mutation has marked a significant breakthrough in oncology. Among the numerous inhibitors in development, divarasib (GDC-6036) has emerged as a promising clinical candidate. This guide provides a head-to-head comparison of divarasib and another potent preclinical compound, **KRAS G12C inhibitor 18**, based on available experimental data.

Biochemical and Cellular Activity

Divarasib demonstrates significantly higher potency in both biochemical and cellular assays compared to **KRAS G12C inhibitor 18**. Preclinical data reveal that divarasib has a median half-maximal inhibitory concentration (IC50) in the sub-nanomolar range and is over 18,000-fold more selective for KRAS G12C mutant cell lines over wild-type cells.[1][2] In contrast, **KRAS G12C inhibitor 18** exhibits a biochemical IC50 of 4.74 µM.[3]



Parameter	KRAS G12C Inhibitor 18	Divarasib (GDC-6036)
Biochemical IC50	4.74 μM[3]	Sub-nanomolar range[1]
Cellular p-ERK Inhibition IC50 (MIA PaCa-2)	66.4 μM[3]	Not explicitly reported, but potent inhibition demonstrated[1][2]
Cellular p-ERK Inhibition IC50 (A549)	11.1 μΜ[3]	Not explicitly reported, but potent inhibition demonstrated[1][2]
Selectivity (Mutant vs. Wild- Type)	Not explicitly reported	>18,000-fold[1][2]

In Vivo Efficacy

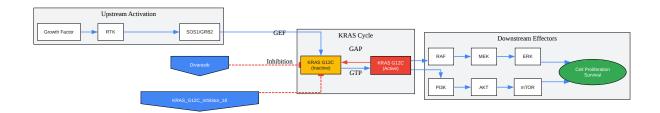
Both inhibitors have demonstrated anti-tumor activity in preclinical xenograft models. **KRAS G12C inhibitor 18**, at a dose of 30 mg/kg administered orally twice daily, showed tumor growth inhibition in a lung cancer H358 xenograft mouse model.[4] Divarasib has also shown complete tumor growth inhibition in multiple KRAS G12C positive cell line and xenograft models.[1]

Clinical data from a Phase I trial of divarasib in patients with KRAS G12C-mutated solid tumors have shown promising results. In non-small cell lung cancer (NSCLC), a confirmed objective response rate (ORR) of 53.4% and a median progression-free survival (PFS) of 13.1 months were observed.[5][6] In colorectal cancer (CRC), the ORR was 29.1% with a median PFS of 5.6 months.[5][6] As **KRAS G12C inhibitor 18** is a preclinical compound, no clinical data is available.

Mechanism of Action

Both divarasib and **KRAS G12C inhibitor 18** are covalent inhibitors that target the mutant cysteine residue at position 12 of the KRAS protein.[7][8] This irreversible binding locks the KRAS protein in its inactive, GDP-bound state, thereby inhibiting downstream oncogenic signaling pathways.[7]





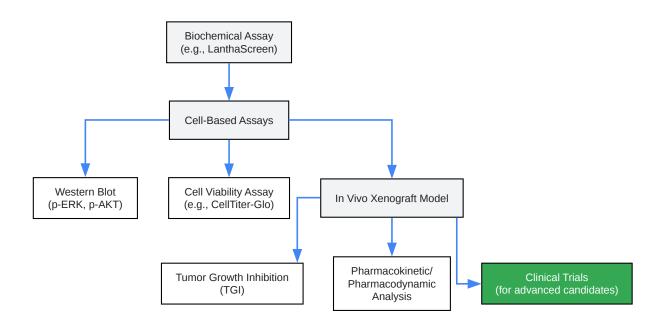
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Caption: Simplified KRAS signaling pathway and the inhibitory action of the compounds.

Experimental Protocols

Detailed experimental protocols for **KRAS G12C inhibitor 18** are outlined in patent WO2021118877A1.[4] The methodologies for divarasib are detailed in its respective clinical trial publications and preclinical studies.[1][5] A general workflow for evaluating such inhibitors is as follows:





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Caption: General experimental workflow for the evaluation of KRAS G12C inhibitors.

Conclusion

Based on the available data, divarasib is a significantly more potent and well-characterized KRAS G12C inhibitor compared to **KRAS G12C inhibitor 18**. While both compounds demonstrate the ability to inhibit KRAS G12C in preclinical models, divarasib's sub-nanomolar potency and promising clinical data position it as a leading candidate in this class of targeted therapies. Further preclinical studies would be necessary to fully assess the potential of **KRAS G12C inhibitor 18** and to warrant any direct comparative studies against clinically advanced molecules like divarasib.

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